5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound. It features a unique combination of pyrido[1,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine scaffolds, making it a valuable molecule in organic synthesis and pharmaceutical chemistry.
Mechanism of Action
Target of action
Pyrido[1,2-a]pyrimidines and thiazolo[4,5-d]pyrimidines are classes of heterocyclic compounds that are often found in pharmaceuticals and natural products . They are known to interact with a variety of biological targets, but the specific target would depend on the exact structure and functional groups of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and chloroacetyl chloride.
Thiazolo[4,5-d]pyrimidine formation: This involves the reaction of the pyrido[1,2-a]pyrimidine intermediate with thiourea and other reagents under specific conditions.
Functional group modifications: Introduction of the sulfanyl and fluoro-methylphenyl groups is achieved through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a large scale.
Purification techniques: Using methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to its structural similarity to known inhibitors.
Antimicrobial agents: Possible use as antimicrobial agents due to its heterocyclic structure.
Medicine
Drug development: Potential lead compound for the development of new drugs targeting specific biological pathways.
Industry
Material science: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidines: Similar in structure but lack the thiazolo[4,5-d]pyrimidine moiety.
Thiazolo[4,5-d]pyrimidines: Similar in structure but lack the pyrido[1,2-a]pyrimidine moiety.
Other heterocyclic compounds: Such as imidazo[1,2-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines.
Uniqueness
Combination of scaffolds: The unique combination of pyrido[1,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine scaffolds sets it apart from other compounds.
Functional groups: The presence of sulfanyl, fluoro-methylphenyl, and chloro groups adds to its uniqueness and potential reactivity.
Properties
IUPAC Name |
5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClFN5O2S3/c1-15-3-7-19(8-4-15)34-26(37)24-25(35(28(38)40-24)21-11-16(2)5-9-20(21)30)32-27(34)39-14-18-12-23(36)33-13-17(29)6-10-22(33)31-18/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFKVWZUIXHBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl)N(C(=S)S3)C6=C(C=CC(=C6)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClFN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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